molecular formula C35H39F2IN4O3 B12378995 Trypanothione synthetase-IN-5

Trypanothione synthetase-IN-5

Cat. No.: B12378995
M. Wt: 728.6 g/mol
InChI Key: VNRJLUHEWLUDDK-UHFFFAOYSA-N
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Description

Trypanothione synthetase-IN-5 is a compound that targets the enzyme trypanothione synthetase, which is crucial for the survival of trypanosomatid parasites such as Trypanosoma brucei and Leishmania species. These parasites cause diseases like African sleeping sickness and leishmaniasis, which are significant health burdens in many parts of the world .

Preparation Methods

The synthesis of Trypanothione synthetase-IN-5 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzylamine, which is then coupled with a suitable electrophile under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH settings to ensure high yield and purity .

Chemical Reactions Analysis

Trypanothione synthetase-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with altered functional groups .

Scientific Research Applications

Trypanothione synthetase-IN-5 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new synthetic pathways. In biology, it helps in understanding the metabolic pathways of trypanosomatid parasites and their survival mechanisms. In medicine, it is being explored as a potential therapeutic agent for treating diseases caused by these parasites, such as African sleeping sickness and leishmaniasis .

Mechanism of Action

The mechanism of action of Trypanothione synthetase-IN-5 involves the inhibition of the enzyme trypanothione synthetase. This enzyme is responsible for the biosynthesis of trypanothione, a molecule essential for the redox balance and survival of trypanosomatid parasites. By inhibiting this enzyme, this compound disrupts the redox homeostasis of the parasites, leading to their death. The molecular targets and pathways involved include the thiol-polyamine metabolism and the redox regulation pathways .

Comparison with Similar Compounds

Trypanothione synthetase-IN-5 is unique compared to other similar compounds due to its specific inhibition of trypanothione synthetase. Similar compounds include N,N’-bis(benzyl)-substituted diamine and paullone derivatives, which also target the thiol-polyamine metabolism of trypanosomatid parasites. this compound has shown higher potency and selectivity in inhibiting the enzyme, making it a more promising candidate for therapeutic development .

Properties

Molecular Formula

C35H39F2IN4O3

Molecular Weight

728.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[[5-[2-(4-fluorophenyl)ethylcarbamoyl]furan-2-yl]methyl]-4-methyl-4-(3-phenylpropyl)piperazin-4-ium-1-carboxamide;iodide

InChI

InChI=1S/C35H38F2N4O3.HI/c1-41(23-5-8-27-6-3-2-4-7-27)24-21-39(22-25-41)35(43)40(31-15-13-30(37)14-16-31)26-32-17-18-33(44-32)34(42)38-20-19-28-9-11-29(36)12-10-28;/h2-4,6-7,9-18H,5,8,19-26H2,1H3;1H

InChI Key

VNRJLUHEWLUDDK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)N(CC2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCCC5=CC=CC=C5.[I-]

Origin of Product

United States

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